3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Description
3,6-Diethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural attributes include:
- Diethyl dicarboxylate groups at positions 3 and 6, enhancing lipophilicity and influencing solubility.
- A partially hydrogenated thieno[2,3-c]pyridine system, contributing to conformational flexibility and electronic properties.
Properties
IUPAC Name |
diethyl 2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-6-24-15(21)13-11-8-9-20(17(23)25-7-2)10-12(11)26-14(13)19-16(22)18(3,4)5/h6-10H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMYKANPXQRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step synthetic routes. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The resulting dihydropyridine intermediate can then be further functionalized through various chemical reactions to introduce the desired substituents .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Diethyl esters increase lipophilicity vs. methyl esters ( ), affecting bioavailability.
- Pivalamido groups may improve metabolic stability over Boc-protected amines ( ).
Synthetic Challenges : Heterocyclic fusion (e.g., thiophene-pyridine vs. thiazolo-pyrimidine) requires tailored conditions, such as cyclization or multi-step reactions .
Biological Activity
3,6-Diethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{17}H_{22}N_2O_4S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : this compound
This structure features a thieno-pyridine core with diethyl and dimethylpropanamide substituents that may influence its biological activity.
Anticancer Activity
Research indicates that compounds within the thienopyridine family exhibit significant anticancer properties. A study on similar thienopyridine derivatives demonstrated that they effectively reduced cell viability in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer).
- Methodology : The MTT assay was utilized to measure cytotoxicity.
- Results : Compounds showed IC50 values ranging from 25 to 50 nM against these cell lines, indicating potent anti-proliferative effects.
A specific study highlighted that a related thienopyridine compound significantly decreased the percentage of cancer stem cells (CSCs) in MDA-MB-231 cells while inducing apoptosis in both tested cell lines .
Antimicrobial Activity
The thienopyridine derivatives have also been evaluated for their antimicrobial properties. A study found that certain analogues demonstrated inhibition against various bacterial strains. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Study 1: Anticancer Evaluation
In a recent investigation focusing on a series of thieno[2,3-b]pyridine analogues:
- Objective : To evaluate anti-proliferative activity.
- Findings : Six compounds exhibited over 85% inhibition of cell growth in both MDA-MB-231 and HCT116 cells. Notably, compounds with shorter tethers maintained potent activity, suggesting structural modifications could enhance efficacy without sacrificing potency .
Case Study 2: Mechanistic Insights
Another study explored the metabolic effects of a related thienopyridine compound on breast cancer cell lines:
- Methodology : Metabolic profiling using GC-MS.
- Results : The treatment altered glycolysis and other metabolic pathways significantly. Twenty-one metabolites were identified post-treatment, indicating a broad impact on cellular metabolism that could contribute to its anticancer effects .
Data Table Summary
| Biological Activity | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 25–50 | Induction of apoptosis; reduction of CSCs |
| Anticancer | HCT116 | 25–50 | Inhibition of cell proliferation |
| Antimicrobial | Various Bacterial Strains | N/A | Disruption of cell wall synthesis |
Q & A
Q. What are the recommended synthetic routes for synthesizing 3,6-Diethyl 2-(2,2-Dimethylpropanamido)-4H,5H,6H,7H-Thieno[2,3-c]pyridine-3,6-Dicarboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of ethyl cyanoacetate or similar precursors with substituted amines. For example, analogous thienopyridine derivatives are synthesized via one-pot reactions using diethyl esters and guanidine hydrochloride to form pyrimidine intermediates, followed by functionalization with 2,2-dimethylpropanamido groups . Key steps include:
- Step 1 : Cyclocondensation of diethyl dicarboxylate derivatives with thiourea or cyanamide analogs under reflux.
- Step 2 : Amidation using 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine).
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Optimization of reaction conditions (e.g., temperature, solvent polarity) can be guided by Design of Experiments (DoE) to minimize trial-and-error approaches .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer : A combination of techniques is critical:
- 1H/13C NMR : Assign chemical shifts for protons and carbons in the thieno[2,3-c]pyridine core and substituents. For example, ethyl ester groups typically show δ ~1.2–1.4 ppm (triplet) for CH3 and δ ~4.1–4.3 ppm (quartet) for CH2 in 1H NMR .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated within 5 ppm accuracy) .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, THF) .
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste.
- Training : Complete lab safety exams (100% score required) covering emergency procedures and chemical hygiene plans .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify optimal conditions for amidation .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediates .
- Machine Learning : Train models on historical reaction data to predict optimal parameters (e.g., solvent polarity index, reaction time) .
Q. What computational methods are suitable for analyzing reaction pathways or electronic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to map reaction pathways (e.g., transition states for cyclization) and calculate activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation shells in DMF vs. THF) .
- Software Tools : COMSOL Multiphysics for multi-physics simulations or Gaussian for orbital energy calculations (HOMO/LUMO analysis) .
Q. How can structural modifications at the 2-(2,2-dimethylpropanamido) position influence bioactivity or physicochemical properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying acyl groups (e.g., trifluoroacetyl, benzoyl) and compare:
- Solubility : LogP measurements via shake-flask method .
- Bioactivity : Screen for kinase inhibition or cytotoxicity using in vitro assays (e.g., MTT for cancer cell lines) .
- Crystallographic Analysis : Correlate substituent bulkiness with packing efficiency and melting points .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., overlapping proton signals in crowded regions) .
- Isotopic Labeling : Use 13C-labeled precursors to assign carbons in complex splitting patterns .
- Theoretical Modeling : Compare computed NMR chemical shifts (via ACD/Labs or ChemDraw) with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
